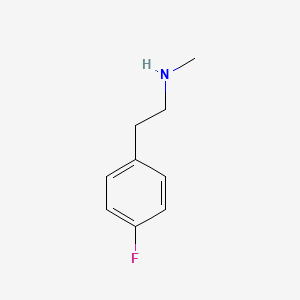
2-(4-fluorophenyl)-N-methylethanamine
Cat. No. B1295025
Key on ui cas rn:
459-28-9
M. Wt: 153.2 g/mol
InChI Key: NCBPDSPIVAMJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07217723B2
Procedure details


To a mixture solution of N-methyl benzylamine (11 g) in dichloromethane and an aqueous solution containing sodium bicarbonate (16 g) was added dropwise 4-fluorophenyl acetyl chloride (12 g) at room temperature with vigorously stirring. After stirring for 1 hour, the organic layer was separated and washed with 2N hydrochloric acid water, water, an aqueous solution of 2N sodium hydroxide and water, in this order. The organic layer was dried with anhydrous magnesium sulfate, and the colorless oily matter (18 g) was obtained. To a suspension of 4 lithium aluminum hydride (4.5 g) in tetrahydrofuran (250 mL) was added dropwise the oily substance (18 g) obtained above in tetrahydrofuran (250 mL) After stirring for 1 hour, water (4.5 mL), an aqueous solution of 15% sodium hydroxide (4.5 mL), and water (13.5 mL) were added in this order, and the resulting precipitate was removed by filtration. The residue that was obtained by evaporated the filtrate in vacuo was purified with NH silica gel (hexane/ethyl acetate), and the colorless oily matter (13.6 g) was obtained. This oily substance was dissolved in methanol (200 mL), a catalytic reduction by 5% palladium-carbon (1 g) was carried out at 50° C. under hydrogen atmosphere, and the title compound (8.55 g) was obtained as a light brown oily substance.
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One












Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2]CC1C=CC=CC=1.C(=O)(O)[O-].[Na+].[F:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][C:23](Cl)=O)=[CH:18][CH:17]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>ClCCl.O1CCCC1.CO.[C].[Pd].O>[F:15][C:16]1[CH:21]=[CH:20][C:19]([CH2:22][CH2:23][NH:2][CH3:1])=[CH:18][CH:17]=1 |f:1.2,4.5.6.7.8.9,10.11,15.16|
|
Inputs


Step One
|
Name
|
palladium-carbon
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
13.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
CNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Four
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)CC(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Six
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Seven
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with vigorously stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2N hydrochloric acid water, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the colorless oily matter (18 g) was obtained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise the oily substance (18 g)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting precipitate was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue that was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by evaporated the filtrate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified with NH silica gel (hexane/ethyl acetate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the colorless oily matter (13.6 g) was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was carried out at 50° C. under hydrogen atmosphere
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)CCNC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.55 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
